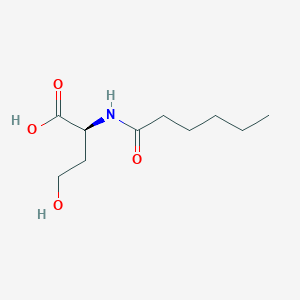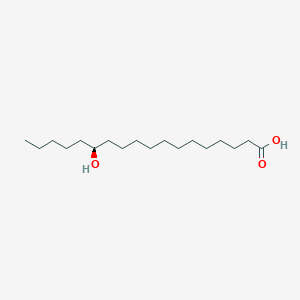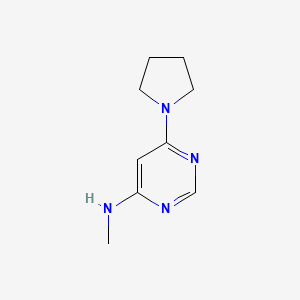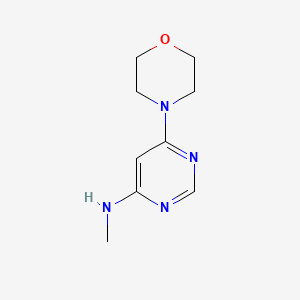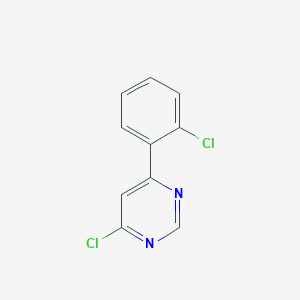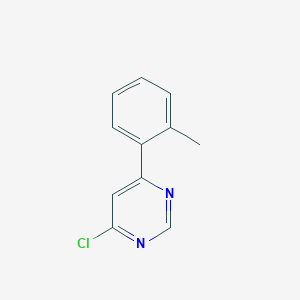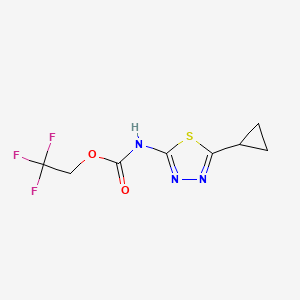
2,2,2-trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate
Vue d'ensemble
Description
2,2,2-trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate is an organic compound that serves as an important intermediate for the synthesis of various other compounds. It is a versatile reagent and has been used in numerous synthetic applications. It is a colorless solid that is readily soluble in organic solvents such as chloroform, acetone, and ethanol.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Methods : Research by Chai Lan-qin and Wang Xi-cun (2004) and Moayed S. AL-Gwady (2009) explored efficient synthesis methods for 1,3,4-thiadiazole carbamates, demonstrating the viability of liquid-liquid phase transfer catalysis and microwave techniques for producing these compounds with high yield and under mild conditions (Chai Lan-qin & Wang Xi-cun, 2004) (Moayed S. AL-Gwady, 2009).
Gas-Phase Reactions : A study by E. Velez et al. (2015) investigated the gas-phase elimination reaction of ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate. This research provided insights into the thermal decomposition and reaction mechanisms of similar thiadiazole carbamates (E. Velez et al., 2015).
Potential Applications
Antimicrobial Properties : Husam A. Ameen and Ahlam J. Qasir (2017) explored the antimicrobial potential of 1,3,4-thiadiazole derivatives, highlighting the biological activity and potential therapeutic applications of these compounds (Husam A. Ameen & Ahlam J. Qasir, 2017).
Organic Light-Emitting Diodes (OLEDs) : Research by Yi-Ming Jing et al. (2017) examined the use of 1,3,4-thiadiazole derivatives in OLEDs, demonstrating their potential in electronics and materials science (Yi-Ming Jing et al., 2017).
Complex Formation : A study by A. Görgülü and A. Cukurovalı (2002) characterized the formation of metal complexes with 1,3,4-thiadiazole carbamate ligands, indicating their potential use in inorganic and metal-organic chemistry (A. Görgülü & A. Cukurovalı, 2002).
Pharmacological Evaluation : Ravindra Kumar and Hament Panwar (2015) assessed the antimicrobial, anti-inflammatory, and analgesic properties of bis-heterocyclic derivatives of 1,3,4-thiadiazole, suggesting their medicinal significance (Ravindra Kumar & Hament Panwar, 2015).
Ionic Liquid Synthesis : M. A. Epishina et al. (2011) described the synthesis of 1,3,4-thiadiazoles in ionic liquids, revealing another versatile method for producing these compounds (M. A. Epishina et al., 2011).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2S/c9-8(10,11)3-16-7(15)12-6-14-13-5(17-6)4-1-2-4/h4H,1-3H2,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUORKNDYMQJOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



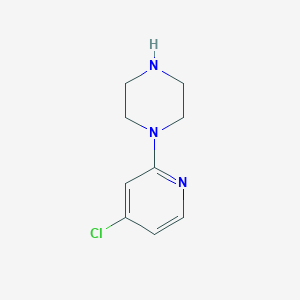
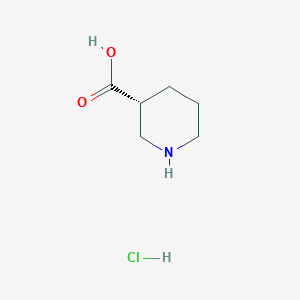


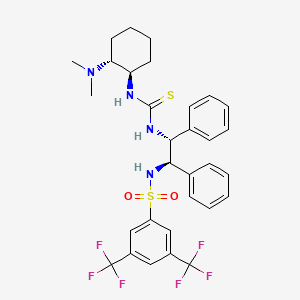
![4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1371928.png)
